molecular formula C16H23NO2 B5813552 N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine

N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine

Cat. No. B5813552
M. Wt: 261.36 g/mol
InChI Key: XQXHATZMVYKQIA-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine, also known as benzofury, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its recreational use. However, it has also been studied for its potential therapeutic uses.

Mechanism of Action

Benzofury acts as a serotonin and dopamine releaser, meaning that it increases the release of these neurotransmitters into the synaptic cleft. It also inhibits the reuptake of these neurotransmitters, prolonging their effects. This leads to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood, reduce anxiety, and enhance cognitive function.
Biochemical and Physiological Effects:
Benzofury has been found to increase heart rate, blood pressure, and body temperature in humans. It can also cause dilated pupils, muscle tension, and jaw clenching. These effects are similar to those of other psychoactive substances, such as MDMA. However, N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine has been found to be less potent and less toxic than MDMA.

Advantages and Limitations for Lab Experiments

Benzofury has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. It has also been found to be less toxic than MDMA, making it safer for use in animal studies. However, N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine has some limitations as well. It is a relatively new compound, and there is limited research on its long-term effects. It also has a potential for abuse, which could limit its use in clinical trials.

Future Directions

There are several future directions for research on N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine. One area of interest is its potential as a therapeutic agent for depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of research is its neuroprotective effects. Benzofury has been found to protect against oxidative stress and inflammation in the brain, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the long-term effects of this compound use, particularly in humans. This will require careful monitoring of users over an extended period of time to determine any potential risks or benefits.
In conclusion, this compound is a synthetic compound that has gained popularity for its recreational use. However, it also has potential therapeutic uses and has been studied for its ability to enhance mood, reduce anxiety, and improve cognitive function. Further research is needed to determine its safety and efficacy in humans, as well as its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine involves the condensation of 3,4-methylenedioxyphenyl-2-nitropropene with cycloheptanone in the presence of a reducing agent. The resulting compound is then reduced to the amine using lithium aluminum hydride. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

Benzofury has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotions. Benzofury has also been investigated for its potential as a neuroprotective agent and for its ability to enhance cognitive function.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-4-6-14(5-3-1)17-10-9-13-7-8-15-16(11-13)19-12-18-15/h7-8,11,14,17H,1-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXHATZMVYKQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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